Chloroacetylenic Permethrin

Description

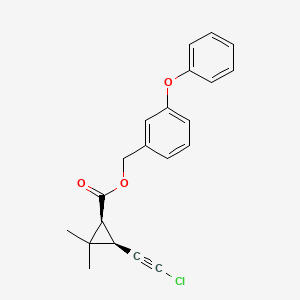

Structure

3D Structure

Properties

CAS No. |

85576-82-5 |

|---|---|

Molecular Formula |

C21H19ClO3 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

(3-phenoxyphenyl)methyl (1S,3R)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19-/m1/s1 |

InChI Key |

FJEFBSUEZRQPIM-RTBURBONSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Origin of Product |

United States |

Nomenclature, Isomerism, and Chemical Characterization in Research

Systematic Nomenclature and Common Research Designations

Chloroacetylenic Permethrin (B1679614) is a chemical compound recognized as an impurity of Permethrin, a synthetic pyrethroid. In research and regulatory contexts, it is frequently designated as Permethrin EP Impurity G. glppharmastandards.com Its systematic IUPAC name is (3-phenoxyphenyl)methyl 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate.

The compound is also known by several synonyms, including:

3-(phenoxyphenyl)methyl (1RS,2RS)-2-(chloroethynyl)-3,3-dimethylcyclopropane-1-carboxylate chemwhat.ru

Cyclopropanecarboxylic acid, 3-(2-chloroethynyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester

(3-Phenoxyphenyl)methyl 3-(2-chloroethynyl)-2,2-dimethylcyclopropanecarboxylate

This impurity is significant in the quality control and analysis of Permethrin, necessitating well-defined reference standards for its identification and quantification. chemwhat.rusynzeal.com

| Designation Type | Name |

| Common Name | Chloroacetylenic Permethrin |

| Research Designation | Permethrin EP Impurity G |

| Systematic (IUPAC) Name | (3-phenoxyphenyl)methyl 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Synonym | 3-(phenoxyphenyl)methyl (1RS,2RS)-2-(chloroethynyl)-3,3-dimethylcyclopropane-1-carboxylate |

| Synonym | Cyclopropanecarboxylic acid, 3-(2-chloroethynyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester |

| Synonym | (3-Phenoxyphenyl)methyl 3-(2-chloroethynyl)-2,2-dimethylcyclopropanecarboxylate |

Stereoisomerism and Stereochemical Considerations

The molecular structure of this compound contains two stereocenters on the cyclopropane (B1198618) ring, leading to the potential for stereoisomerism. This includes the existence of cis and trans isomers, which describe the relative orientation of the substituents on the cyclopropane ring. ncats.io The designation "(1RS,2RS)" in one of its synonyms specifically indicates a racemic mixture of a particular stereoisomer. chemwhat.ru

Enantiomeric and Diastereomeric Forms in Analytical Research

As a compound with multiple stereocenters, this compound can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). pharmaffiliates.comclearsynth.com Analytical research distinguishes between these forms, with specific isomers being isolated and characterized. The term "racemic" is used to describe a mixture containing equal amounts of enantiomers, such as in cis-Permethrin EP Impurity G (Racemic). ncats.ioaxios-research.com The presence of different stereoisomers can be a critical factor in the analysis of Permethrin, as their properties may differ. clearsynth.com

Research into Specific Isomeric CAS Registries

Different stereoisomers of this compound are assigned unique CAS Registry Numbers to facilitate their specific identification in research and regulatory databases. The general CAS number for this compound is 64964-54-1. pharmaffiliates.comsynzeal.com However, a specific CAS number, 85576-82-5, is designated for the cis-isomer, often referred to as cis-Permethrin EP Impurity G. glppharmastandards.comslideshare.netweblivelink.com Another CAS number, 65133-01-9, has been associated with the trans-isomer. This clear demarcation is essential for accurate reporting and tracking of individual isomers in analytical and synthetic chemistry.

| Isomeric Form | CAS Registry Number |

| This compound (general) | 64964-54-1 pharmaffiliates.comsynzeal.com |

| cis-isomer (Permethrin EP Impurity G) | 85576-82-5 glppharmastandards.comslideshare.netweblivelink.com |

| trans-isomer | 65133-01-9 |

Structural Elucidation Research Methodologies

The definitive structure of this compound and its isomers is determined through a combination of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing related substances and the ratio of isomers. veeprho.com For the elucidation of the molecular structure of unknown impurities like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. veeprho.comchemicea.com Further structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, and Mass Spectrometry (MS). chemicea.com These methods provide detailed information on the connectivity of atoms and the stereochemistry of the molecule, ensuring accurate identification and characterization. chemicea.com A comprehensive Structure Elucidation Report (SER) is often provided with reference standards to support quality control and method development in pharmaceutical analysis. veeprho.com

Synthetic Methodologies and Derivatization Research

Research on Synthetic Pathways to Chloroacetylenic Permethrin (B1679614)

The synthesis of Chloroacetylenic Permethrin, chemically known as (3-phenoxyphenyl)methyl 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylate, is a multi-step process that hinges on the formation of a key intermediate: 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid. Research has primarily focused on creating the chloroethynyl functional group on the cyclopropane (B1198618) ring.

One significant pathway involves the dehydrochlorination of a permethrin precursor. A patented method describes the synthesis of (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, a common intermediate in permethrin production. google.com This reaction is typically carried out in the presence of a strong base.

The general synthetic approach can be summarized in the following steps:

Formation of the Chloroacetylenic Acid Moiety : Starting with a dichlorovinyl cyclopropane derivative, a dehydrochlorination reaction is induced. This is a critical step that introduces the reactive chloroalkyne group.

Activation of the Carboxylic Acid : The resulting 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid is then converted to a more reactive form, typically an acid chloride, such as 3-(chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride. smolecule.com This is often achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.

Esterification : The final step is the esterification of the activated cyclopropanecarbonyl chloride with 3-phenoxybenzyl alcohol. This reaction couples the two main fragments of the molecule to yield this compound.

Below is a data table summarizing a reported synthetic method for the key carboxylic acid intermediate.

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | Lower aliphatic alcohol, Deacidification agent (e.g., KOH) | (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid | Dehydrochlorination |

| 2 | (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid | Thionyl chloride or Oxalyl chloride | (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carbonyl chloride | Formation of acid chloride |

| 3 | (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carbonyl chloride | 3-Phenoxybenzyl alcohol | This compound | Esterification |

Table 1: Synthetic pathway to this compound based on published methodologies. google.comsmolecule.com

This compound as a Synthetic Intermediate in Pyrethroid Research

This compound is not only a subject of synthetic research itself but also serves as a valuable intermediate in the preparation of other pyrethroid insecticides. The presence of the chloroethynyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of permethrin analogs.

The primary role of this compound as a synthetic intermediate is to serve as a building block for more complex pyrethroids. The reactivity of the chloroalkyne allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various other functional groups. This enables the introduction of different moieties to the cyclopropane ring, potentially altering the insecticidal activity, selectivity, and metabolic stability of the resulting compounds.

Research in this area is driven by the continuous need for new insecticides with improved properties, such as enhanced potency against resistant insect strains and reduced environmental impact. While specific examples of commercial pyrethroids synthesized directly from this compound are not widely documented in public literature, its potential is evident from the known reactivity of its functional groups. The modification of the cyclopropane portion of pyrethroids is a known strategy to alter their biological properties.

Derivatization Studies for Research Applications

The derivatization of this compound is a key area of research for several applications, most notably for the generation of analytical standards and for use in metabolic studies.

For analytical purposes, derivatives of this compound can be synthesized to serve as reference standards in environmental and food safety testing. The accurate detection and quantification of permethrin and its degradation products are crucial for regulatory compliance and consumer safety. By creating specific derivatives, analytical methods can be developed and validated.

In the context of metabolic research, derivatization is used to create probes to study the biotransformation of permethrin in various organisms. The metabolism of pyrethroids often involves the hydrolysis of the ester linkage and oxidation of various parts of the molecule. who.int Studies have shown that metabolites of permethrin, such as the cyclopropane acid derivative and 3-phenoxybenzyl alcohol, can possess endocrine-disrupting activities. oup.com

The reactive chloroethynyl and ester functional groups in this compound are the primary sites for derivatization.

| Functional Group | Type of Reaction | Potential Derivatives | Research Application |

| Chloroethynyl | Nucleophilic Substitution | Alkynyl ethers, Alkynyl amines, Triazoles (via click chemistry) | Synthesis of novel pyrethroid analogs, Probes for target interaction studies |

| Ester | Hydrolysis | 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol | Generation of metabolite standards |

| Ester | Transesterification | Alternative ester derivatives | Structure-activity relationship studies |

Table 2: Potential derivatization reactions of this compound for research applications.

Through these derivatization studies, researchers can gain a deeper understanding of the structure-activity relationships of pyrethroids, their metabolic fate, and their potential interactions with biological systems.

Analytical Research Applications and Methodological Development

Role as an Analytical Reference Standard in Pyrethroid Analysis

Chloroacetylenic Permethrin (B1679614) is established as a certified reference standard in the analysis of pyrethroids. As an identified impurity of permethrin, its availability in a pure, characterized form is essential for the accurate identification and quantification of impurities in raw permethrin and its final formulations. pharmaffiliates.com This ensures that analytical laboratories can develop and perform methods that accurately distinguish and measure the active ingredient from its related substances.

Chloroacetylenic Permethrin is officially recognized as Permethrin Impurity G in the European Pharmacopoeia (EP). pharmaffiliates.comweblivelink.com This designation solidifies its importance in regulatory compliance testing. Pharmaceutical manufacturers and regulatory bodies use EP reference standards, including this compound, to verify that permethrin products meet the stringent purity requirements set by the pharmacopoeia. sigmaaldrich.comsigmaaldrich.com Research in this context involves using the reference standard to perform system suitability tests and to validate analytical procedures intended for quality control of pharmaceutical-grade permethrin. sigmaaldrich.com

In the realms of Quality Control (QC) and Quality Assurance (QA), this compound is indispensable. It is utilized during the synthesis and formulation stages of drug and insecticide development to monitor and control the levels of impurities. weblivelink.com Research studies employ this compound as an internal standard or as part of a mix of standards to validate the performance of analytical methods. epa.gov For instance, in studies analyzing permethrin residues, concurrent fortification samples spiked with known amounts of standards are used for QC checks, ensuring the accuracy and reliability of the analytical run. epa.gov

Table 1: Applications of this compound in QC/QA Research

| Application Area | Specific Use | Research Objective | Reference |

|---|---|---|---|

| Drug Development | Reference standard for impurity profiling | To monitor and control impurity levels during synthesis and formulation. | weblivelink.com |

| Method Validation | Internal Standard | To ensure accuracy and precision in the quantification of permethrin residues. | epa.gov |

| Pharmacopoeial Testing | EP Reference Standard (Impurity G) | To verify compliance with purity requirements of the European Pharmacopoeia. | weblivelink.com |

| Routine Analysis | Component in standard mixtures | To perform ongoing quality checks and system suitability tests. | sigmaaldrich.com |

Method Development and Validation Research

The development and validation of robust analytical methods are paramount for the reliable analysis of permethrin and its impurities. weblivelink.comnih.gov this compound plays a direct role in this research, serving as a critical component for validating method specificity, linearity, accuracy, and precision. weblivelink.comepa.gov Validation studies document key performance indicators, such as recovery rates and limits of quantitation, which are established using these reference standards. epa.gov

Chromatographic techniques are the cornerstone of pyrethroid analysis, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prevalent methods. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Research has demonstrated the use of GC-MS for the determination of permethrin residues in various matrices. regulations.gov In some validated methods, this compound is used as an internal standard to improve quantitative accuracy. epa.govregulations.gov The technique offers high selectivity and sensitivity, making it suitable for identifying and quantifying trace levels of pesticides and their impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using C18 reverse-phase columns, are widely developed for the separation and quantification of permethrin isomers and their degradation products or impurities. nih.govresearchgate.net Research focuses on optimizing mobile phase composition, flow rate, and column temperature to achieve complete resolution between cis- and trans-permethrin (B105639) and related substances like this compound. researchgate.netceu.es UV detection is commonly employed, with method validation confirming specificity against potential interferences. researchgate.netceu.es

Table 2: Comparison of Chromatographic Techniques in Pyrethroid Analysis

| Technique | Principle | Application in Permethrin Analysis | Role of this compound | Reference |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Determination of permethrin residues in complex matrices. | Used as an internal standard for quantification. | epa.govregulations.gov |

| HPLC-UV/DAD | Separation based on partitioning between a stationary and liquid mobile phase, with UV detection. | Quantification of permethrin isomers and separation from impurities in raw materials and formulations. | Used as a reference standard to validate method specificity and resolution. | nih.govresearchgate.netceu.es |

Mass Spectrometry (MS) is the primary spectrometric technique used for the definitive identification and quantification of this compound, almost always in conjunction with a chromatographic inlet like GC or HPLC.

In GC-MS methods, the mass spectrometer detects the characteristic mass fragments of the compounds as they elute from the GC column. usgs.gov For more complex analyses, tandem mass spectrometry (MS/MS) is employed, which provides an even higher degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. regulations.gov This is particularly useful for analyzing trace residues in challenging matrices. regulations.gov Research involving the analysis of permethrin has utilized this compound as an internal standard in methods employing both GC-MS and HPLC-MS/MS, confirming the identity and concentration of the target analyte. epa.govregulations.gov

Quantitative analysis of permethrin and its impurities relies on carefully validated methods to ensure data accuracy. Research in this area establishes key validation parameters.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed. For HPLC methods analyzing permethrin, linearity has been established in concentration ranges such as 0.5-50 µg/mL with high correlation coefficients (r² > 0.999). researchgate.net

Precision: Evaluated at different levels (instrumental, inter-day), precision is expressed as the RSD. For permethrin analysis, RSD values are typically required to be below 2.0% for replicate analyses. researchgate.net

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. In a residue analysis method for permethrin, the LOQ was reported as 2.5 mg/kg. epa.gov

Table 3: Summary of Quantitative Method Validation Findings

| Parameter | Finding/Result | Analytical Technique | Reference |

|---|---|---|---|

| Linearity Range | 0.5-50 µg/mL | HPLC | researchgate.net |

| Accuracy (Recovery) | 106% (RSD 6.3%) | GC-MS (using this compound as internal standard) | epa.gov |

| Accuracy (Recovery) | 99.24% - 100.72% | HPLC | researchgate.net |

| Precision (RSD) | < 2.0% | HPLC | researchgate.net |

| Limit of Quantitation (LOQ) | 2.5 mg/kg | GC-MS | epa.gov |

Utilization as an Internal Standard in Residue Analysis Research

In the field of analytical chemistry, particularly in residue analysis, the use of an internal standard is a critical practice for achieving accurate and precise quantification. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrants, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the reliability and reproducibility of the results. hpst.czoalib.com this compound has been identified and utilized as an effective internal standard in research settings for the analysis of permethrin residues in complex matrices. epa.govepa.govepa.gov

Research studies have employed this compound, with a noted purity of 98.2%, as an internal standard in validated analytical methods. epa.govepa.govepa.govregulations.gov These methods are typically designed for the determination of permethrin residues in challenging biological and environmental samples. The general procedure involves extracting both the target analyte, permethrin, and the internal standard, this compound, simultaneously from the sample matrix. epa.govepa.gov Acetonitrile is a commonly used solvent for this extraction process, often coupled with mechanical shaking and ultrasonication to ensure efficient recovery. epa.govepa.gov

Following extraction, the quantitative analysis is frequently carried out using gas chromatography with mass spectrometric detection (GC-MS). epa.govepa.gov The use of an internal standard like this compound is integral to the validation of these analytical methods, ensuring they meet stringent performance criteria. epa.govepa.gov

Detailed findings from validation studies demonstrate the successful application of methods using this compound as an internal standard. For instance, in a study analyzing permethrin residues on cotton gloves, the method was validated by fortifying samples at various concentrations. The results, summarized in the table below, show high recovery and acceptable precision, underscoring the stability and reliability of the internal standard throughout the analytical process. epa.gov

Data sourced from a validation study for Method 00431/M006A. epa.gov

Data sourced from a study on the pharmacokinetics of a permethrin-based formulation. epa.gov

These research findings highlight the crucial role of this compound as an internal standard. Its use enables analytical laboratories to achieve the high levels of accuracy and precision required for residue analysis, ensuring that the data generated is reliable for assessing exposure and environmental fate. epa.govepa.gov

Formation and Impurity Profiling Research

Research on the Formation Mechanisms of Chloroacetylenic Permethrin (B1679614) as an Impurity

The origin of Chloroacetylenic Permethrin is primarily linked to the manufacturing process of Permethrin itself, rather than its subsequent environmental degradation.

This compound is recognized as a byproduct of the chemical synthesis of Permethrin. pharmaffiliates.com The conventional synthesis of Permethrin involves the esterification of 3-phenoxybenzyl alcohol with a derivative of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid, often the acid chloride. wikipedia.orggoogle.com During this complex synthesis, side reactions can occur, leading to the formation of various impurities.

This compound, which features a chloroethynyl group (-C≡C-Cl) instead of the dichlorovinyl group (=CH-CCl2) found in Permethrin, is one such process-related impurity. It is officially designated as "Permethrin EP Impurity G" by the European Pharmacopoeia, underscoring its status as a known and monitored substance in pharmaceutical-grade Permethrin. pharmaffiliates.comchemicalbook.com The development of advanced manufacturing and purification processes aims to minimize or eliminate these inherent reaction impurities to produce high-purity Permethrin ( >99.5%). google.com

The degradation of Permethrin in various environments has been extensively studied. The primary and most widespread degradation pathway involves the hydrolysis of the ester linkage. ethz.chnih.gov This cleavage results in the formation of two main metabolites: 3-phenoxybenzyl alcohol and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). nih.govinchem.org Further degradation can occur through oxidative processes, such as the hydroxylation of different parts of the molecule. inchem.org Research also indicates that isomerization of the cyclopropane (B1198618) ring can occur under certain conditions, such as exposure to triplet sensitizers in solution. inchem.org

However, current research on these degradation pathways does not indicate that they lead to the formation of this compound. The transformation of the dichlorovinyl group to a chloroethynyl group is not a feature of the known hydrolytic or oxidative degradation routes of Permethrin. Therefore, its presence in a sample is considered an indicator of a synthesis-related impurity rather than a degradant.

Impurity Profiling Research in Permethrin Production and Formulation

Impurity profiling is a critical component of quality control in the production of chemical and pharmaceutical products. For Permethrin, this involves identifying and quantifying substances other than the active ingredient. This compound (Impurity G) is a key target in the impurity profiles of technical and pharmaceutical-grade Permethrin. pharmaffiliates.comgoogle.com

The recognition of this compound as a European Pharmacopoeia impurity necessitates its monitoring in formulations to ensure they meet regulatory standards. pharmaffiliates.com Chemical suppliers produce and sell certified reference standards of this compound to facilitate this analysis. chemicalbook.com These standards allow analytical laboratories to accurately identify and quantify the level of this specific impurity in a given batch of Permethrin, ensuring it does not exceed specified limits.

Table 1: Selected Pharmacopeial Impurities of Permethrin

| Impurity Name | Common Designation | Molecular Formula |

|---|---|---|

| 1-Methyl-3-phenoxybenzene | Permethrin - Impurity A | C13H12O |

| 3-Phenoxybenzyl Alcohol | Permethrin - Impurity C | C13H12O2 |

| 3-Phenoxybenzyl Aldehyde | Permethrin - Impurity D | C13H10O2 |

| 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid | Permethrin - Impurity F | C8H10Cl2O2 |

| This compound | Permethrin - Impurity G | C21H19ClO3 |

Source: pharmaffiliates.comgoogle.com

Impact of Impurity Levels on Analytical Research Outcomes

The presence and control of impurities like this compound have a direct impact on analytical research. The primary goal of such research is often to determine the precise purity of the active ingredient. The presence of uncontrolled impurities can compromise the accuracy of these purity assessments, which is particularly critical for pharmaceutical-grade materials where strict limits are enforced. google.com

Interestingly, this compound has also been adopted as a tool in analytical research. In some studies, it has been used as an internal standard for the gas chromatography-mass spectrometry (GC-MS) determination of Permethrin residues. epa.govepa.gov An internal standard is a compound added in a known, constant amount to all samples. By comparing the analytical response of the target analyte (Permethrin) to the internal standard, researchers can correct for variations and losses during sample preparation and analysis, thereby improving the accuracy and reliability of the final quantitative result. The use of a known impurity for this purpose highlights its well-characterized and stable nature in specific analytical systems.

Advanced Research Perspectives and Future Directions

Exploration of Novel Analytical Methodologies for Chloroacetylenic Permethrin (B1679614)

The identification and quantification of novel, low-concentration impurities within a technical-grade pesticide formulation present a significant analytical challenge. A compound such as Chloroacetylenic Permethrin, presumed to contain both the characteristic dichlorovinyl group and a highly reactive acetylenic (alkyne) functional group, would require sophisticated analytical techniques for its unambiguous characterization.

Standard methods for permethrin analysis, such as gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD), are effective for quantifying the primary isomers but may be insufficient for identifying unknown impurities. nih.govcdc.gov Future research must therefore focus on more advanced and sensitive methodologies.

Key research areas include:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Q-TOF (Quadrupole Time-of-Flight) or LC-Orbitrap MS are indispensable. They provide highly accurate mass measurements, enabling the determination of the elemental formula of the unknown impurity, a critical first step in its identification.

Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of the impurity by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a fingerprint for the molecule's structure, which would be crucial for confirming the presence and location of a chloroacetylenic moiety.

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique in pesticide analysis that offers rapid and efficient separation, including for chiral enantiomers. nih.gov Its unique selectivity could be advantageous in separating a chloroacetylenic impurity from the major permethrin isomers and other known impurities. tandfonline.com

Advanced Injection and Ionization Techniques: For thermally labile or complex molecules, alternative methods like Cold Electron Ionization (Cold EI) for GC-MS can provide enhanced molecular ion signals, simplifying identification compared to standard EI.

The table below summarizes potential methodologies for this research.

| Analytical Technique | Principle | Applicability for this compound |

| GC-HRMS (e.g., Q-TOF) | Separates compounds by gas chromatography and detects them with a high-resolution mass spectrometer. | Provides exact mass for elemental composition determination, distinguishing the impurity from others with similar retention times. |

| LC-HRMS/MS (e.g., Orbitrap) | Separates compounds by liquid chromatography followed by high-resolution tandem mass spectrometry. | Ideal for analyzing potential degradation products or less volatile impurities without derivatization. Fragmentation patterns confirm the structure. |

| SFC-MS/MS | Uses a supercritical fluid as the mobile phase for separation, coupled with mass spectrometry. | Offers a different selectivity compared to GC and LC, potentially providing superior resolution from other isomers and impurities. nih.gov |

These advanced methods, which are already being validated for other complex pesticide analyses, would form the foundation for identifying and subsequently quantifying a novel impurity like this compound. fao.org

Advanced Synthetic Research for Targeted Isomer Production

The synthesis of pyrethroids is a complex process involving the precise coupling of an acid moiety and an alcohol moiety. iarc.fr Permethrin is produced by reacting 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. google.comgoogle.com The creation of a "this compound" would necessitate a significant modification of this established pathway, and controlling the resulting isomerism would be a primary research challenge.

A hypothetical chloroacetylenic impurity could arise from two main sources:

Contaminated Starting Materials: An acetylenic or chloroacetylenic analogue of either the acid or alcohol precursor could be present as a contaminant and be carried through the synthesis.

Side Reactions: The high temperatures or specific catalysts used in the synthesis could potentially induce side reactions, such as elimination reactions, that form a triple bond.

Advanced synthetic research would need to focus on the targeted production of this specific molecule to serve as an analytical reference standard. This involves stereoselective synthesis, which is notoriously difficult for pyrethroids due to the multiple chiral centers. The introduction of a linear and rigid acetylenic group would add another layer of complexity to achieving a desired cis/trans isomer ratio. nih.gov

The table below outlines hypothetical synthetic challenges.

| Synthetic Approach | Description | Key Challenges |

| Modified Alcohol Precursor | Synthesis and use of a chloroacetylenic analogue of 3-phenoxybenzyl alcohol. | Stability of the chloroalkyne group during synthesis; controlling the esterification reaction to prevent side reactions. |

| Modified Acid Precursor | Synthesis of a cyclopropane (B1198618) carboxylic acid containing a chloroacetylenic group instead of the dichlorovinyl group. | Highly complex multi-step synthesis; maintaining the cyclopropane ring integrity; controlling cis/trans stereochemistry. |

| Post-Synthesis Modification | Chemical modification of permethrin to introduce an acetylenic group. | Low yields and non-specific reactions are likely; difficult to control and purify. |

Developing a viable synthetic route is a prerequisite for any further toxicological or regulatory assessment, as it is the only way to produce the pure analytical standard required for quantification. google.com

Comparative Studies of Permethrin Impurities in Analytical Contexts

Any newly identified impurity must be analyzed and regulated within the context of those already known to be present in technical-grade permethrin. These impurities originate from the manufacturing process, degradation, or unreacted starting materials. veeprho.com A comparative study is essential to understand the analytical behavior of this compound relative to these other compounds.

The primary impurities in permethrin include starting materials, by-products from side reactions, and degradation products. nih.govveeprho.com A comparative analytical study would involve developing a single chromatographic method (e.g., HPLC or GC) capable of separating the main permethrin isomers from all known and novel impurities. nih.gov This allows for a comprehensive impurity profile of the technical product.

The following interactive table provides a comparative overview of known permethrin impurities and includes a hypothetical entry for this compound to illustrate its potential analytical context.

| Compound Name | CAS Number | Molecular Formula | Origin | Key Analytical Consideration |

| Permethrin | 52645-53-1 | C₂₁H₂₀Cl₂O₃ | Active Ingredient | Separation of cis and trans isomers is critical. nih.gov |

| 3-Phenoxybenzyl alcohol | 138-32-9 | C₁₃H₁₂O | Starting Material | More polar than permethrin; elutes earlier in reverse-phase HPLC. |

| Permethrin EP Impurity A (3-Phenoxytoluene) | 3586-14-9 | C₁₃H₁₂O | Synthesis By-product | Structurally similar to the alcohol moiety; requires good chromatographic resolution. |

| Permethrin Diester Impurity | N/A | C₂₉H₂₄Cl₄O₄ | Synthesis By-product | Higher molecular weight and less volatile than permethrin. |

| Hypothetical this compound | N/A | C₂₁H₁₈Cl₂O₃ (example) | Synthesis By-product / Contaminant | Unique mass fragmentation pattern due to the alkyne group; potential for specific detection via MS/MS. |

Future Research in Regulatory Analytical Standards Development

The identification of a novel and potentially toxic impurity necessitates the development of new regulatory standards. iaea.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) require that any impurity present at a concentration of 0.1% or greater be identified and quantified. tsgconsulting.comdeskera.com

Future research in this area must be directed at providing the data necessary for a full regulatory assessment of this compound. The key pillars of this research are:

Analytical Method Validation: The novel analytical methods discussed in section 6.1 must be fully validated according to international guidelines (e.g., GLP, CIPAC). fao.org This includes demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection (LOD) and quantification (LOQ).

Reference Standard Synthesis and Certification: A certified reference material (CRM) of this compound is essential. Future work must focus on its synthesis (as per section 6.2) and purification to >99.5% purity, followed by certification. google.com

Toxicological Evaluation: The impurity must be tested to determine if it carries any specific toxicological concerns beyond that of the active ingredient. If it is found to be significantly more toxic, it could be classified as a "relevant impurity," which may lead to much lower acceptable limits in the final product.

Establishment of Specification Limits: Based on the validated analytical method and toxicological data, a maximum acceptable limit for this compound in technical-grade permethrin would be proposed and included in official specifications, such as those maintained by the FAO/WHO. thermofisher.com

This structured approach ensures that the potential risks associated with any new impurity are systematically evaluated and controlled, aligning with the global trend toward safer and higher-quality pesticide products. fda.gov

Q & A

Basic: What analytical techniques are recommended for characterizing Chloroacetylenic Permethrin’s purity and structural integrity?

Answer:

To confirm structural integrity and purity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation, focusing on characteristic chemical shifts for chloroacetylenic and pyrethroid moieties.

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity, using validated calibration curves and internal standards.

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Elemental Analysis to verify stoichiometry.

For novel compounds, ensure reproducibility by cross-referencing data with established permethrin analogs and reporting deviations in supplementary materials .

Basic: How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Answer:

Use a controlled factorial design to test variables like pH (4–9), temperature (20–40°C), and UV exposure.

- Prepare solutions in buffered matrices and monitor degradation via HPLC at fixed intervals.

- Include kinetic studies (zero-, first-, and second-order models) to determine half-life.

- Validate stability thresholds using statistical tools like ANOVA to identify significant degradation pathways. Reference permethrin stability studies for comparative analysis .

Advanced: What statistical methods are appropriate for resolving contradictions in biological efficacy data (e.g., reduced fertility vs. unchanged fecundity)?

Answer:

- Apply multivariate regression to isolate confounding variables (e.g., exposure duration, metabolite interference).

- Use dose-response modeling to differentiate threshold effects.

- For contradictory in vivo/in vitro results, conduct meta-analysis with heterogeneity tests (I² statistic) to assess study compatibility.

- Reference permutation-based methods (e.g., bootstrapping) to validate small-sample datasets, as seen in permethrin-pyriproxyfen interaction studies .

Advanced: How can response surface methodology (RSM) optimize degradation parameters for this compound?

Answer:

- Implement a Box-Behnken design with three variables (e.g., pH, temperature, microbial inoculum concentration).

- Use SAS or R to fit a quadratic polynomial model (e.g., ) to predict degradation efficiency.

- Validate the model via lack-of-fit tests and residual analysis.

- Optimize conditions using contour plots and desirability functions, as demonstrated in permethrin biodegradation studies .

Basic: What critical steps ensure reproducibility when synthesizing this compound from literature protocols?

Answer:

- Document reagent sources and purity (e.g., chloroacetylene precursors, catalysts).

- Replicate reaction conditions (temperature, solvent ratios, inert atmosphere) precisely, using inline monitoring (e.g., FTIR for intermediate formation).

- Include control experiments (e.g., omitting catalysts) to confirm reaction necessity.

- Cross-validate results with peer labs and deposit detailed protocols in open-access repositories .

Advanced: How to evaluate synergistic/antagonistic effects of this compound in multi-component formulations?

Answer:

- Use fractional factorial designs to test pairwise interactions (e.g., with insect growth regulators like pyriproxyfen).

- Quantify synergy via Bliss Independence or Loewe Additivity models , calculating combination indices (CI).

- For antagonism, conduct time-lapsed bioassays to differentiate excito-repellency vs. physiological effects, referencing permethrin resistance studies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Follow OSHA guidelines for pyrethroids: use fume hoods, nitrile gloves, and eye protection.

- Decontaminate waste via alkaline hydrolysis (pH >10) to break ester bonds.

- Monitor air quality with gas chromatography for volatile degradation products.

- Train personnel using EPA permethrin risk assessments as a baseline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.